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Compound of Interest

Compound Name: 4-Formyl-3-nitrobenzonitrile

Cat. No.: B1317213 Get Quote

4-Formyl-3-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a

strategic intermediate in the field of medicinal chemistry and organic synthesis. Its chemical

architecture, featuring a benzonitrile backbone substituted with an aldehyde (formyl) group and a nitro

group in a critical 1,2-relationship, endows it with unique reactivity. This arrangement allows for the

execution of elegant and efficient tandem reactions, making it a valuable precursor for the construction

of complex heterocyclic scaffolds that are central to the development of modern therapeutics. This

guide provides a comprehensive overview of its properties, synthesis, and core applications, with a

focus on the chemical logic that makes it a powerful tool for researchers in drug discovery.

Physicochemical and Spectroscopic Profile
The physical and chemical properties of 4-Formyl-3-nitrobenzonitrile are fundamental to its handling,

reactivity, and characterization.

Table 1: Physicochemical Properties

Property Value Source(s)

CAS Number 90178-78-2 [1]

Molecular Formula C₈H₄N₂O₃ [1]

Molecular Weight 176.13 g/mol [1]

Appearance Yellow crystalline solid [2]

Melting Point 109-111 °C [2]

IUPAC Name 4-formyl-3-nitrobenzonitrile [1]
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Spectroscopic Characterization
Full spectral analysis is essential for confirming the identity and purity of 4-Formyl-3-nitrobenzonitrile.

While a publicly available, fully-assigned spectrum is not readily available, the expected characteristics

can be reliably predicted based on its functional groups and data from analogous structures.[3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct

signals in the aromatic and aldehyde regions.

Aldehyde Proton (CHO): A singlet is anticipated at a significantly downfield chemical shift, typically

between δ 10.0 and 10.5 ppm, due to the deshielding effect of the carbonyl group.[2]

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5-9.0

ppm). The proton ortho to the nitro group is expected to be the most deshielded. A characteristic

splitting pattern of doublets and a doublet of doublets would confirm the 1,2,4-substitution pattern.

[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon (CHO): A signal is expected around δ 185-195 ppm.

Nitrile Carbon (CN): A signal is expected in the range of δ 115-120 ppm.

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical

shifts influenced by the electronic effects of the three different substituents.

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

C=O (Aldehyde) Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

N-O (Nitro) Asymmetric & Symmetric Stretch: Two strong absorption bands, typically around 1520-

1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion

(M⁺) peak at m/z = 176, corresponding to the molecular weight of the compound.

Synthesis of 4-Formyl-3-nitrobenzonitrile
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The preparation of 4-Formyl-3-nitrobenzonitrile is typically achieved through a multi-step sequence

starting from more common materials. A well-documented route involves the oxidative cleavage of an

enamine intermediate.[2][6]

Synthetic Workflow Overview
The process begins with 4-methyl-3-nitrobenzonitrile, which is first reacted with N,N-dimethylformamide

dimethyl acetal (DMFDMA) to form a stable enamine intermediate. This intermediate is then subjected

to oxidative cleavage, typically using a strong oxidizing agent like sodium periodate, to unmask the

aldehyde functionality.

Starting Material Reagents

Process Steps

Final Product

4-Methyl-3-nitrobenzonitrile

Enamine Formation

1. DMFDMA in DMF 2. Sodium Periodate (NaIO₄)
in THF/Water

Oxidative Cleavage

Intermediate:
4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile

4-Formyl-3-nitrobenzonitrile
(CAS 90178-78-2)

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Formyl-3-nitrobenzonitrile.

Detailed Experimental Protocol: Synthesis
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This protocol is adapted from established literature procedures.[2][6]

Step 1: Enamine Formation.

To a solution of 4-methyl-3-nitrobenzonitrile in dimethylformamide (DMF), add N,N-

dimethylformamide dimethyl acetal (DMFDMA).

Heat the reaction mixture to afford the enamine intermediate, 4-(2-(dimethylamino)vinyl)-3-

nitrobenzonitrile. Monitor the reaction by TLC or LCMS for completion.

Upon completion, the intermediate can be isolated or used directly in the next step.

Step 2: Oxidative Cleavage.

Dissolve the crude enamine intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and

water.

Add sodium periodate (NaIO₄) portion-wise to the stirred mixture. An exotherm may be observed.

Stir the reaction mixture at room temperature for 2-3 hours until the starting material is fully

consumed (monitor by TLC/LCMS).

Filter the reaction mixture to remove inorganic salts.

Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure.

Step 3: Purification.

The crude residue is purified by column chromatography on silica gel or by recrystallization from a

suitable solvent (e.g., toluene) to yield 4-Formyl-3-nitrobenzonitrile as a yellow crystalline solid.

[2]

Core Application: A Key Intermediate for HSD17B13
Inhibitors
The strategic placement of the nitro and formyl groups makes 4-Formyl-3-nitrobenzonitrile an ideal

precursor for constructing fused heterocyclic systems via a tandem reaction sequence. A prime
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example is its recent application in the synthesis of novel inhibitors of 17β-Hydroxysteroid

Dehydrogenase 13 (HSD17B13), a therapeutic target for liver diseases.[2][7]

Causality and Mechanistic Insight
The synthetic utility stems from two key transformations:

Reductive Amination: The aldehyde group readily condenses with a primary amine to form an imine,

which is then reduced in situ to a secondary amine.

Reductive Cyclization: The nitro group, positioned ortho to the newly formed side chain, is reduced to

an amine. This newly formed aniline derivative is perfectly positioned to undergo intramolecular

cyclization onto the side chain, forming a stable, fused heterocyclic ring system (a dihydroquinazoline

scaffold).

This one-pot or sequential one-pot process is highly efficient, rapidly building molecular complexity from

simple starting materials.
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Caption: Reaction pathway for dihydroquinazoline synthesis.

Protocol: Synthesis of a Dihydroquinazoline Intermediate
This protocol is a representation of the method described in patent literature for the synthesis of

HSD17B13 inhibitors.[2][7]

Step 1: Imine Formation and Initial Reduction.

Charge a reaction vessel with 4-Formyl-3-nitrobenzonitrile (1.0 eq) and tert-butyl {[(1r,4r)-4-

aminocyclohexyl]methyl}carbamate (1.0 eq).

Add propan-2-ol as the solvent.
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Heat the stirred mixture to 85 °C for approximately 4 hours to drive the formation of the imine

intermediate.

Step 2: Reductive Cyclization.

Cool the reaction mixture to room temperature.

Add tributylphosphine (~1.4 eq) to the vessel. Tributylphosphine acts as the reducing agent for the

nitro group.

Re-heat the reaction mixture to 85 °C and stir overnight.

Step 3: Work-up and Analysis.

Monitor the reaction for the formation of the desired cyclized product by LCMS.

Upon completion, the product can be isolated and purified using standard techniques such as

crystallization or column chromatography.

Analytical Characterization and Quality Control
To ensure the quality and consistency of 4-Formyl-3-nitrobenzonitrile for use in sensitive multi-step

syntheses, rigorous analytical characterization is required.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for

determining purity. A typical method would use a C18 reversed-phase column with a mobile phase

gradient of water and acetonitrile, with UV detection.

Identity Confirmation: The identity is confirmed by the spectroscopic methods described above (¹H

NMR, IR, MS).

Physical Properties: The melting point is a quick and effective indicator of purity. A sharp melting point

range (e.g., 109-111 °C) is indicative of high purity.[2]

Safety, Handling, and Storage
As a reactive nitroaromatic and aldehyde-containing compound, 4-Formyl-3-nitrobenzonitrile requires

careful handling.
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Hazard Identification: Based on data for structurally similar compounds, it should be considered

harmful if swallowed, inhaled, or in contact with skin.[1] It is also expected to cause skin and serious

eye irritation.

Personal Protective Equipment (PPE):

Engineering Controls: Handle only in a well-ventilated fume hood.

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other

protective clothing as necessary.

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Keep away from strong

oxidizing agents and strong bases.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances.

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion
4-Formyl-3-nitrobenzonitrile is more than just a chemical intermediate; it is a testament to the power

of strategic functional group placement in molecular design. Its ability to undergo efficient, tandem

transformations to build complex heterocyclic cores, such as those required for modern kinase

inhibitors, makes it an invaluable asset for medicinal chemists. Understanding its synthesis, reactivity,

and handling is key to unlocking its full potential in the rapid and efficient development of novel

pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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